5-Formyl-2-furancarboxylic Acid
Overview
Description
5-Formyl-2-furancarboxylic Acid is a compound useful in organic synthesis . It is a member of the class of furoic acids that is 2-furoic acid substituted at position 5 by a formyl group . It is a furoic acid, an arenecarbaldehyde, and an aldehydic acid .
Synthesis Analysis
The production of 2,5-furandicarboxylic acid (FDCA), a monomer that can be used to produce bioplastic, from catalytic oxidation of 5-hydroxymethylfurfural (5-HMF) is regarded as the major route of the utilization of 5-HMF . In one study, FDCA was produced in a tubular reactor packed with Pt/C . The effects of operating parameters including reaction temperature, molar ratio of 5-HMF/NaOH, volumetric flow rate of oxygen, pressure, and catalyst amount on the yield of product were investigated .Molecular Structure Analysis
The molecular formula of 5-Formyl-2-furancarboxylic Acid is C6H4O4 and its molecular weight is 140.09 .Chemical Reactions Analysis
The primary oxidation of 5-HMF can take place in two ways: a) oxidation of the aldehyde group to give 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or b) the oxidation of the alcohol group, obtaining 2,5-diformyl-furan (DFF) .Physical And Chemical Properties Analysis
5-Formyl-2-furancarboxylic Acid is a solid at 20 degrees Celsius . It should be stored under inert gas and is air sensitive . Its appearance is white to yellow to orange powder to crystal . The melting point is between 206.0 to 212.0 degrees Celsius .Scientific Research Applications
Production of Biobased Monomer Precursors
A novel catalytic strategy involving protective chemistry has been presented for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions . This chemistry contributes to the development of novel manufacturing routes of prospective biobased monomer precursors using protecting agents .
Synthesis of HIF-1 Inhibitors
5-Formylfuran-2-carboxylic Acid is involved in the synthesis of heteroarylation for the synthesis of HIF-1 inhibitors . HIF-1 inhibitors are used in cancer treatment to inhibit the hypoxia-inducible factor 1, a transcription factor that plays a crucial role in cellular response to hypoxia .
Synthesis of Ephrin Binding Inhibitors
This compound is also used in the synthesis of disalicylic acid-furanyl derivatives to inhibit ephrin binding . Ephrin binding plays a significant role in various biological processes including angiogenesis, axon guidance, and tissue repair .
Synthesis of HIV-1 Integrase Inhibitors
5-Formylfuran-2-carboxylic Acid is used in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase inhibitors are a type of antiretroviral drug used in the treatment of HIV infection .
Synthesis of Epidermal Growth Factor Receptor Inhibitors
This compound is involved in the synthesis of epidermal growth factor receptor inhibitors . These inhibitors are used in the treatment of various types of cancer, including lung cancer and colorectal cancer .
Production of Biobased Polyamides
The reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) which can be potentially used as a monomer for biobased polyamides .
Mechanism of Action
Target of Action
It’s known that this compound is often used as an intermediate in organic synthesis .
Mode of Action
The mode of action of 5-Formylfuran-2-carboxylic Acid involves its interaction with other compounds in chemical reactions. For instance, it can be produced from 5-hydroxymethylfurfural (HMF) solutions through a catalytic strategy involving protective chemistry . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), which suppresses degradation and premature oxidation of HMF .
Biochemical Pathways
The biochemical pathways affected by 5-Formylfuran-2-carboxylic Acid are primarily related to its role as an intermediate in organic synthesis . For example, it can be used in the production of furan-2,5-dicarboxylic acid (FDCA), a promising bio-based monomer precursor .
Pharmacokinetics
Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability .
Result of Action
The result of the action of 5-Formylfuran-2-carboxylic Acid is typically the production of other compounds in chemical reactions. For instance, it can be selectively oxidized to produce FDCA .
Safety and Hazards
Future Directions
The compounds belonging to the furan platform appear among the best known due to their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) which can be potentially used as a monomer for biobased polyamides .
properties
IUPAC Name |
5-formylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRXUWGUKDPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383151 | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-furancarboxylic Acid | |
CAS RN |
13529-17-4 | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Formyl-2-furancarboxylic acid?
A1: The molecular formula of FFCA is C6H4O4, and its molecular weight is 140.09 g/mol.
Q2: How is 5-Formyl-2-furancarboxylic acid typically produced?
A2: FFCA is often synthesized via the selective oxidation of HMF. Various catalytic systems have been explored, including those employing cobalt-ceria binary oxide nanojunctions , copper/cerium oxides , and nitrogen-doped carbon spheres .
Q3: What are the primary challenges in FFCA production?
A3: A key challenge lies in achieving high selectivity towards FFCA, as the oxidation of HMF can lead to other products like 2,5-furandicarboxylic acid (FDCA) . Controlling the reaction conditions and catalyst design are crucial for optimizing FFCA yield.
Q4: Can you elaborate on the role of catalysts in FFCA production?
A4: Catalysts play a vital role in facilitating the selective oxidation of HMF to FFCA. For instance, research has demonstrated that the facet of single-crystalline Pd nanocrystals can significantly influence their catalytic performance in this reaction. Specifically, Pd nanocrystals enclosed by {111} facets exhibited higher efficiency compared to those enclosed by {100} facets, particularly in the oxidation step from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) to FFCA .
Q5: Are there any alternative methods for FFCA production besides HMF oxidation?
A5: Yes, research has explored alternative routes for FFCA synthesis. One example is the catalytic carbonylation of 5-bromofurfural, a furfural derivative, in an oil/aqueous bi-phase system . This method offers a different approach to accessing this valuable furan compound.
Q6: What is the significance of hexenuronic acid (HexA) in relation to FFCA?
A6: HexA, present in wood pulp, degrades under heat and moisture, forming FFCA as one of its degradation products. This process contributes to the yellowing of paper .
Q7: How does the presence of FFCA affect paper quality?
A7: FFCA, being a product of HexA degradation, contributes to the yellowing of paper, particularly under acidic conditions. It's suggested that the carboxylic group of FFCA interacts with carboxylic groups in pulp components, leading to the formation of chromophores responsible for the yellow discoloration .
Q8: What are the potential applications of FFCA?
A8: FFCA is primarily viewed as a valuable platform molecule for synthesizing various chemicals, including polymers and pharmaceuticals . Its structure makes it a suitable building block for creating novel materials.
Q9: How is FFCA further converted into other valuable compounds?
A9: FFCA can undergo further transformations, such as electrochemical reductive amination, to produce furan amino acids like 5-aminomethyl-2-furancarboxylic acid (AMFC), which holds promise in polymer and pharmaceutical applications .
Q10: Is there research on using FFCA in bioplastic production?
A10: Yes, the oxidation of FFCA to 2,5-furandicarboxylic acid (FDCA), a precursor for bioplastics like polyethylene furanoate (PEF), is an active area of research .
Q11: What role does FFCA play in the synthesis of 2,5-furandicarboxylic acid (FDCA)?
A11: FFCA is an intermediate in the oxidation of HMF to FDCA . The efficient conversion of FFCA to FDCA is crucial for maximizing FDCA yields, and researchers are exploring various catalysts and reaction conditions to achieve this .
Q12: What are the main challenges in converting FFCA to FDCA?
A12: The oxidation of FFCA to FDCA, particularly the conversion of the less reactive formyl group in FFCA, can be challenging. Research has focused on identifying effective catalysts and reaction conditions to overcome this bottleneck .
Q13: How is FFCA typically detected and quantified?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing FFCA . Gas chromatography (GC) is also utilized, particularly in conjunction with mass spectrometry (MS) for enhanced identification .
Q14: What are the future research directions for FFCA?
A14: Research on FFCA is expected to focus on:
- Developing more efficient and sustainable catalytic systems for its production from HMF .
- Exploring its potential as a building block for novel polymers, pharmaceuticals, and other value-added chemicals .
- Understanding its environmental fate and developing strategies for its sustainable utilization .
- Further investigating its role in the thermal yellowing of paper and exploring methods for mitigating this phenomenon .
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